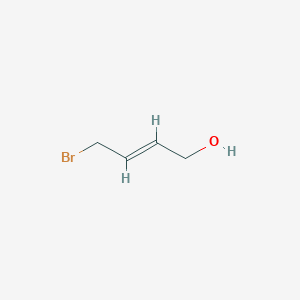

(E)-4-bromobut-2-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-bromobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRKJGCSYLKEIK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Utility of Allylic Halides and Alcohols As Synthetic Building Blocks

Allylic halides and allylic alcohols are highly prized building blocks in the field of organic chemistry. Their utility stems from the unique reactivity conferred by the presence of a double bond adjacent to a carbon bearing a halogen or a hydroxyl group.

Allylic halides are powerful electrophiles, readily participating in nucleophilic substitution reactions. The carbon-halogen bond is activated by the adjacent π-system, facilitating both SN2 and SN2' displacement mechanisms. This dual reactivity allows for the introduction of a wide range of nucleophiles at either the α or γ position, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Similarly, allylic alcohols are versatile precursors in a multitude of synthetic transformations. beilstein-journals.org The hydroxyl group can be easily oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into a better leaving group to facilitate substitution reactions. Furthermore, the double bond can undergo a variety of addition reactions. The ability of transition metals to catalyze the isomerization of allylic alcohols to enolates further expands their synthetic potential. rhhz.net

The strategic importance of these motifs is underscored by their frequent appearance as key intermediates in the total synthesis of natural products and other biologically active molecules. The ability to perform stereoselective reactions, such as asymmetric allylation, further enhances their value in modern synthetic endeavors. rhhz.net

Historical Development and Significance of E 4 Bromobut 2 En 1 Ol As a Key Intermediate

Conventional and Optimized Synthesis Routes

Conventional and optimized routes for the synthesis of this compound often begin from commercially available starting materials, focusing on achieving good yields and selectivity.

Reduction of But-2-yne-1,4-diol and Subsequent Bromination Procedures

A primary route to this compound involves the partial reduction of but-2-yne-1,4-diol to the corresponding (E)-but-2-ene-1,4-diol, followed by a selective bromination. The reduction of the alkyne to a trans-alkene is a critical step, often achieved using reducing agents like Red-Al. nih.gov Subsequent bromination must be carefully controlled to replace only one of the hydroxyl groups with a bromine atom.

In a related procedure, the direct bromination of but-2-yne-1,4-diol can be performed in an aqueous-mineral acid medium using elementary bromine. google.com This method can yield 2,3-dibromobutene-(2)-diol-(1,4), which can be further manipulated. google.com Another approach involves the reaction of but-2-yne-1,4-diol with an oxidant and bromine anions to generate the dibromo product, avoiding the use of hazardous liquid bromine. google.com

| Precursor | Key Transformation | Notes |

|---|---|---|

| But-2-yne-1,4-diol | Reduction and Bromination | Stereoselective reduction to the (E)-alkene is crucial. |

| (E)-But-2-ene-1,4-diol | Monobromination | Requires selective replacement of one hydroxyl group. |

Approaches Involving Halogenation of Unsaturated Alcohols

The direct halogenation of unsaturated alcohols presents another synthetic avenue. For instance, the treatment of but-2-en-1-ol (B7822390) with a brominating agent can, in principle, yield the desired product. The regioselectivity of this reaction is paramount, as allylic bromination must be favored over addition to the double bond. Reagents like N-bromosuccinimide (NBS) are commonly employed for allylic bromination. sci-hub.se The reaction of but-2-ene with bromine water can lead to the formation of 3-bromobutan-2-ol, highlighting the competing addition reaction pathway. docbrown.info

Multistep Synthetic Pathways to this compound and its Analogues

Multistep syntheses provide the flexibility to construct analogues of this compound with various substitution patterns. These pathways often involve the creation of a carbon skeleton followed by the introduction of the necessary functional groups. For example, a synthetic sequence might start with a smaller, functionalized molecule and build the four-carbon chain through carbon-carbon bond-forming reactions.

Analogues of this compound are also synthesized for specific applications. For instance, (E)-1,4-dibromobut-2-ene is a related compound that can be synthesized via olefin metathesis of allyl bromide. nih.gov This dibromoalkene can then be used to alkylate other molecules, such as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, to produce more complex structures. nih.gov Another example involves the alkylation of amines with 4-bromobut-1-ene as a starting point for the synthesis of more complex allylic alcohols. thieme-connect.com

Stereoselective Synthesis and Control of Olefin Geometry

The geometry of the double bond in allylic compounds is crucial for their subsequent reactivity and for the stereochemistry of the final products. Therefore, developing synthetic methods that provide high stereoselectivity for the (E)-isomer of 4-bromobut-2-en-1-ol (B8507276) is a significant focus.

Strategies for Establishing the (E)-Configuration of the Double Bond

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for establishing the (E)-configuration of a double bond. The HWE reaction, in particular, is known to strongly favor the formation of (E)-alkenes. thieme-connect.com This can be applied to the synthesis of precursors to this compound.

Another strategy involves the use of transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling between a vinyl boronate and a vinyl halide can be employed to create the (E)-double bond with high stereoselectivity. nih.gov The choice of catalyst and ligands is critical in controlling the stereochemical outcome of these reactions.

| Method | Key Features | Typical Substrates |

|---|---|---|

| Horner-Wadsworth-Emmons Reaction | High (E)-selectivity, mild reaction conditions. | Aldehydes and phosphonate (B1237965) esters. thieme-connect.com |

| Suzuki Coupling | Stereospecific coupling of vinyl boronic acids/esters with vinyl halides. | Vinyl boronates and vinyl halides. nih.gov |

| Reduction of Alkynes | Use of specific reducing agents (e.g., Na/NH3) to achieve trans-reduction. | Internal alkynes. |

Enantioselective Approaches to Related Chiral Allylic Systems

While the synthesis of achiral this compound is important, the development of enantioselective methods for related chiral allylic systems is a major area of research. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of reactions involving allylic substrates.

For example, the asymmetric allylic C-H oxidation of terminal olefins has been achieved using a chiral Lewis acid strategy, providing a route to enantioenriched allylic esters. nih.gov Similarly, copper-catalyzed asymmetric allylic substitution reactions have been developed, utilizing chiral ligands to control the enantioselectivity of the transformation. beilstein-journals.org These approaches, while not directly applied to the synthesis of this compound itself, are highly relevant to the synthesis of its chiral derivatives and highlight the advanced strategies available for controlling stereochemistry in allylic systems. The use of chiral auxiliaries, such as tartrate esters of boronic acids, has also been successful in the asymmetric synthesis of related 2-bromohomoallylic alcohols. benchchem.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical manufacturing. This involves a shift towards safer reagents, minimizing waste, and improving energy efficiency. Key strategies include the use of less hazardous solvents, developing highly selective and atom-economical catalytic reactions, and utilizing renewable resources where possible.

Implementation of Environmentally Benign Solvents and Conditions

A primary goal in green synthesis is to replace hazardous organic solvents with safer alternatives or to eliminate their use entirely. Traditional syntheses often employ chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or ethers like tetrahydrofuran (B95107) (THF), which pose environmental and health risks. whiterose.ac.uk Research is increasingly focused on adopting more benign media.

The use of water as a reaction solvent is a significant area of innovation in green chemistry. benchchem.comresearchgate.net Although challenging for many organic reactions due to solubility issues, performing reactions in aqueous media under mild conditions offers substantial environmental benefits. benchchem.combenchchem.com For instance, enzymatic transformations, which are inherently green, typically operate in aqueous buffers. benchchem.com The development of catalysts that are effective in water is crucial for advancing the green synthesis of compounds derived from this compound. benchchem.com

Another key aspect is the implementation of mild reaction conditions, such as performing reactions at room temperature, which reduces energy consumption. rhhz.net For example, certain Wittig-type reactions can be conducted in aqueous media, sometimes allowing for the isolation of products without the need for organic solvents. researchgate.net The move away from highly toxic reagents, such as the replacement of thallium salts in a multi-step synthesis of a related diene, represents a significant step forward in creating safer chemical processes. whiterose.ac.uk

Table 1: Comparison of Solvents in Syntheses Related to this compound This table is interactive. You can sort and filter the data.

| Solvent Type | Specific Solvent | Typical Use in Synthesis | Green Chemistry Consideration | Source(s) |

|---|---|---|---|---|

| Traditional Halogenated | Dichloromethane (CH₂Cl₂) | Wittig olefination, Bromination | Volatile, suspected carcinogen, environmentally persistent. | whiterose.ac.uk |

| Traditional Ether | Tetrahydrofuran (THF) | Grignard reactions, Reductions | Peroxide-forming, volatile organic compound (VOC). | whiterose.ac.ukrhhz.netacs.org |

| Traditional Aprotic | Acetonitrile (B52724) | Substitution reactions | Toxic, derived from fossil fuels. | beilstein-journals.orgresearchgate.net |

| Greener Alternative | Water | Enzymatic transformations, Wittig reactions | Non-toxic, abundant, environmentally benign. | benchchem.comresearchgate.net |

| Greener Alternative | Cyclopentyl methyl ether | General replacement for hazardous solvents | Lower peroxide formation and higher boiling point than THF, considered greener. | benchchem.com |

Catalyst Development for Atom-Economical and High-Yielding Preparations

Catalysis is a cornerstone of green chemistry, enabling reactions with high efficiency and selectivity, which minimizes waste. An atom-economical reaction is one where the maximum number of atoms from the starting materials are incorporated into the final product. Transition-metal catalysis has emerged as a powerful tool for achieving this goal in the synthesis of complex molecules. acs.org

Several catalytic systems have been developed for reactions involving precursors or derivatives of this compound:

Chromium Catalysis : An efficient, highly enantioselective method for preparing 1,3-diols involves the chromium-catalyzed allylation of various aldehydes with a protected form of this compound. rhhz.net This protocol uses a chiral chromium catalyst and operates under mild conditions, tolerating a wide range of functional groups and achieving yields up to 87%. rhhz.net

Gold Catalysis : Cationic gold(I) complexes are effective catalysts for atom-economical cycloisomerization reactions of N-tethered enynes, which are an expedient route to nitrogen heterocycles. acs.org This highlights the potential of gold catalysis in complex molecule synthesis starting from simple, multifunctional building blocks.

Manganese Catalysis : Manganese(I)-catalyzed C-H activation offers a simple, highly atom-economical, and selective strategy for synthesizing 1,3-enynes. researchgate.net This method overcomes challenges of regio- and stereoselectivity and demonstrates wide functional group tolerance. researchgate.net

Nickel and Palladium Catalysis : Nickel-catalyzed asymmetric cross-coupling reactions have been used to create chiral allylic silanes from this compound. benchchem.com Similarly, palladium catalysts are instrumental in cross-coupling reactions like the Suzuki coupling, which forms new carbon-carbon bonds. benchchem.com Improving a synthetic route to a related bromo-diene involved circumventing a low-yielding step by using a palladium-catalyzed process, which also eliminated the need for toxic thallium salts. whiterose.ac.uk

Biocatalysis : The development of enzymatic methods represents a frontier in green synthesis. Enzymes like haloalkane dehalogenases, halide methyltransferases, and lipoxygenases offer the potential for highly specific transformations under mild, aqueous conditions, avoiding hazardous reagents and minimizing waste. benchchem.combenchchem.com

Table 2: Examples of Catalytic Systems in Syntheses Involving this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Catalyst System | Reaction Type | Substrate/Reagent Example | Yield | Purpose / Green Advantage | Source(s) |

|---|---|---|---|---|---|

| Chiral Chromium Complex | Carbonyl Allylation | Protected this compound and various aldehydes | 34-87% | High enantioselectivity, mild conditions. | rhhz.net |

| Palladium (Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | (E)-3-hydroxyprop-1-enylboronic acid and 1-benzyloxy-2,3-dibromobut-3-ene | 77% | Avoids use of highly toxic thallium salts from previous methods. | whiterose.ac.uk |

| Gold(I) Cation | Cycloisomerization | N-tethered enynes | up to 92% | High atom economy, expedient route to heterocycles. | acs.org |

| Manganese(I) Complex | C-H Alkenylation | Arenes and 1,3-diynes | N/A | High atom economy, high regio- and stereoselectivity. | researchgate.net |

| Nickel Complex | Asymmetric Cross-Coupling | (E)-4-bromobut-3-en-1-ol | N/A | Synthesis of chiral molecules. | benchchem.com |

| Enzymes (e.g., Haloalkane dehalogenase) | Dehalogenation | rac-1,3-dibromobutane | N/A | High specificity, mild aqueous conditions, environmentally benign. | benchchem.com |

Reactivity Profile and Transformational Chemistry of E 4 Bromobut 2 En 1 Ol

Nucleophilic Substitution Reactions Involving the Allylic Bromide Moiety

The presence of a bromine atom at the allylic position makes (E)-4-bromobut-2-en-1-ol susceptible to nucleophilic substitution. The reactivity of this system is significantly influenced by the adjacent double bond, which can stabilize developing positive charge through resonance. This stabilization can facilitate the departure of the bromide leaving group and influence the regiochemistry and stereochemistry of the substitution products.

Stereochemical Outcomes of Substitution Processes

Nucleophilic substitution reactions at an allylic center can proceed through various mechanisms, primarily Sₙ2, Sₙ1, Sₙ2', and Sₙ1'. The operative mechanism is dependent on factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the allylic halide.

For a primary allylic halide such as this compound, an Sₙ2 reaction would lead to inversion of configuration at the carbon bearing the leaving group. However, the stability of the allylic carbocation can also favor an Sₙ1 pathway, which would proceed through a planar carbocation intermediate, leading to a racemic mixture of products if the carbon were chiral.

A key feature of allylic systems is the potential for the nucleophile to attack at the γ-carbon (the carbon at the other end of the double bond from the leaving group), leading to an "allylic shift" or rearrangement. This is characteristic of Sₙ2' and Sₙ1' mechanisms.

In the case of this compound, the formation of a resonance-stabilized allylic carbocation can lead to a mixture of products. For instance, in a substitution reaction, the nucleophile could attack at the C1 position (direct substitution) or the C3 position (allylic rearrangement), as depicted in the following table:

| Attack Position | Product | Mechanism Type |

| C1 | (E)-4-Nu-but-2-en-1-ol | Sₙ1/Sₙ2 |

| C3 | 2-Nu-but-3-en-1-ol | Sₙ1'/Sₙ2' |

The exact ratio of these products would be highly dependent on the reaction conditions and the nature of the incoming nucleophile.

Reactivity of this compound in the Presence of Bases

The presence of both a hydroxyl group and an allylic bromide within the same molecule sets the stage for intramolecular reactions, particularly in the presence of a base. A sufficiently strong base can deprotonate the primary alcohol to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular Sₙ2 reaction.

This intramolecular cyclization is a well-known method for the synthesis of vinyloxirane (3,4-epoxy-1-butene). The reaction proceeds via a 5-membered ring-like transition state, leading to the formation of the three-membered epoxide ring with concomitant displacement of the bromide ion.

The stereochemistry of the starting material influences the stereochemistry of the product. In this case, the trans-(E)-configuration of the double bond in the starting material would be expected to lead to the corresponding epoxide product.

Halide for Nitrate (B79036) Substitution Reactions of Related Allylic Halides

The substitution of a halide for a nitrate group in allylic systems can be achieved using silver nitrate. The reaction of allylic halides with silver nitrate in a solvent such as acetonitrile (B52724) is known to proceed through a mechanism that has characteristics of both Sₙ1 and Sₙ2 pathways. The silver ion assists in the departure of the bromide leaving group, leading to the formation of a carbocationic intermediate that is stabilized by resonance.

The nitrate ion, or a solvent molecule, can then attack the delocalized carbocation. This can result in the formation of both direct substitution and rearranged products. For example, the reaction of allyl bromide with silver nitrate can produce both allyl nitrate and rearranged products. The kinetics of these reactions can be complex, often not following simple first or second-order rate laws, suggesting the involvement of ion pairs and a significant role for the solvent.

For this compound, reaction with silver nitrate would be expected to yield a mixture of (E)-4-nitrooxybut-2-en-1-ol and 3-nitrooxybut-1-en-2-ol, with the product distribution being dependent on the specific reaction conditions.

Carbon-Carbon Bond Forming Reactions

The allylic bromide moiety of this compound is a valuable handle for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

Allylation Reactions with Carbonyl Compounds

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for the formation of carbon-carbon bonds between an aldehyde and an organochromium reagent generated in situ from an organic halide. This reaction is known for its high chemoselectivity and tolerance of a wide range of functional groups. When an allylic halide is used, the reaction leads to the formation of a homoallylic alcohol.

For a molecule like this compound, the free hydroxyl group would need to be protected prior to its use in an NHK-type reaction to prevent interference with the organometallic intermediates. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)).

The protected this compound can then be reacted with an aldehyde in the presence of a chromium(II) salt and a nickel(II) co-catalyst. The reaction proceeds via the formation of an allylchromium intermediate, which then adds to the carbonyl group of the aldehyde.

The development of asymmetric versions of the NHK reaction has allowed for the synthesis of enantioenriched homoallylic alcohols. This is typically achieved by using a chiral ligand to coordinate to the chromium center, thereby inducing stereoselectivity in the addition to the aldehyde.

The following table outlines the general transformation for a chromium-catalyzed asymmetric allylation using a silyl-protected this compound with benzaldehyde (B42025) as a model substrate:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| (E)-4-bromo-1-(tert-butyldimethylsilyloxy)but-2-ene | Benzaldehyde | CrCl₂, NiCl₂, Chiral Ligand | Chiral homoallylic alcohol |

The stereochemical outcome of this reaction would be dependent on the specific chiral ligand employed, with the potential to form either enantiomer of the product in high enantiomeric excess.

Dual Photoredox and Nickel Catalysis in Allylation Processes

Dual photoredox and nickel catalysis has emerged as a powerful method for forming carbon-carbon bonds under mild conditions. semanticscholar.orgrsc.org In this synergistic approach, a photoredox catalyst, upon irradiation with visible light, facilitates the generation of radical species, while a nickel catalyst mediates the cross-coupling process. rsc.orgnih.gov

For allylation reactions, this methodology can be applied to couple allylic electrophiles, such as this compound, with a variety of nucleophiles. The general catalytic cycle typically involves the following key steps:

A photosensitizer, such as [Ru(bpy)3]2+, absorbs light and reaches an excited state.

The excited photosensitizer engages in a single-electron transfer (SET) process.

A low-valent nickel(0) complex is generated, which then undergoes oxidative addition with the allylic bromide (C-Br bond) of a molecule like this compound to form an allylnickel(II) intermediate.

This allylnickel species can then react with a nucleophile (often generated via the photoredox cycle) in a reductive elimination step to form the new C-C bond and regenerate the nickel(0) catalyst.

This process allows for the efficient allylation of aldehydes, ketones, and other substrates, providing access to a wide range of homoallylic alcohols under gentle conditions, often at room temperature. semanticscholar.orgrsc.org The use of nonactivated alkenes in related nickel/photoredox dual catalytic systems has also been explored for dicarbofunctionalization, highlighting the versatility of this approach for building molecular complexity. nih.gov

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and the allylic bromide functionality of this compound and its derivatives makes them excellent substrates for such processes.

Ligand-Free Suzuki Coupling Protocols with (E)-4-bromobut-2-enoate Derivatives

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds. Research has demonstrated that derivatives of this compound, such as methyl (E)-4-bromobut-2-enoate, can effectively participate in these reactions. An efficient ligand-free Suzuki coupling protocol has been developed for the reaction between methyl (E)-4-bromobut-2-enoate and various arylboronic acids. acs.orgnih.gov

This method successfully yields a range of functionalized methyl 4-arylcrotonates in high to excellent yields under mild conditions. acs.orgnih.gov The reaction is typically catalyzed by a palladium source, such as palladium nanoparticles, without the need for expensive and often toxic phosphine (B1218219) ligands. researchgate.net This ligand-free approach offers a more cost-effective and environmentally friendly alternative to traditional Suzuki couplings. researchgate.netnsf.gov The reaction tolerates a variety of functional groups on the arylboronic acid partner, making it a valuable tool for synthesizing diverse molecular structures. acs.orgnih.gov

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Methanol/Water | 85-90 |

| 4-Methoxyphenylboronic acid | Pd NPs | K₂CO₃ | Methanol/Water | 81 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Methanol/Water | 92 |

| 3-Nitrophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Methanol/Water | 88 |

| 2-Naphthylboronic acid | Pd NPs | K₂CO₃ | Methanol/Water | 75 |

Palladium-Catalyzed Coupling Reactions Involving Allylic Bromides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. nobelprize.org Allylic bromides are particularly useful substrates due to the ability of palladium to coordinate with the π-system of the double bond.

The general mechanism for these reactions involves a catalytic cycle:

Oxidative Addition : A low-valent palladium(0) complex reacts with the allylic bromide, cleaving the carbon-bromine bond to form a π-allylpalladium(II) complex.

Transmetalation : In reactions like the Suzuki or Negishi coupling, an organometallic nucleophile (e.g., organoboron or organozinc) transfers its organic group to the palladium center.

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

Beyond the Suzuki coupling mentioned previously, this compound and its derivatives can participate in a variety of other palladium-catalyzed transformations, including the Heck, Sonogashira, and Negishi reactions, providing access to a wide array of functionalized products. nih.gov

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that allows for the cutting and rearranging of carbon-carbon double bonds, enabling the synthesis of complex alkenes from simpler starting materials.

Stereocontrolled Cross-Metathesis for Alkenyl Bromide Formation

Stereocontrolled cross-metathesis (CM) provides a direct route to stereochemically defined alkenyl bromides, which are valuable intermediates in organic synthesis, particularly for subsequent cross-coupling reactions. nih.govx-mol.net While methods for Z-selective metathesis have been developed, achieving high E-selectivity can be challenging. nih.gov

Recent advancements have led to stereoretentive CM strategies for producing E- or Z-trisubstituted alkenyl bromides. nih.govx-mol.net These transformations often employ molybdenum-based monoaryloxide pyrrolide (MAP) catalysts. The reaction involves the metathesis of a starting olefin with a bromo-substituted alkene, such as E-2-bromo-2-butene. nih.gov This approach allows for the synthesis of various E-trisubstituted alkenyl bromides in good yields and with high E:Z selectivity (>98:2 in some cases). nih.gov The process is tolerant of polar functional groups like alcohols and amines, making it applicable to the synthesis of complex, biologically active molecules. nih.govx-mol.net

| Starting Olefin | Metathesis Partner | Catalyst System | Product Type | Selectivity (E:Z) |

|---|---|---|---|---|

| Trisubstituted Alkene | E-2-bromo-2-butene | Mo MAP Catalyst | E-Trisubstituted Alkenyl Bromide | 90:10 to >98:2 |

| E-Disubstituted Alkene | E-2-bromo-2-butene | Mo MAP Catalyst | E-Trisubstituted Alkenyl Bromide | >95:5 |

| Monosubstituted Alkene | E-2-bromo-2-butene | Mo MAP Catalyst | E-Trisubstituted Alkenyl Bromide | Variable |

Functional Group Interconversions and Derivatizations

The dual functionality of this compound allows for a rich variety of derivatizations through functional group interconversions.

The primary alcohol can be readily oxidized to the corresponding aldehyde, (E)-4-bromobut-2-enal, or further to the carboxylic acid, (E)-4-bromobut-2-enoic acid, using standard oxidizing agents. The hydroxyl group can also be converted into other leaving groups, such as tosylates or mesylates, or protected with various protecting groups to allow for selective reaction at the C-Br bond.

The allylic bromide is susceptible to nucleophilic substitution (both SN2 and SN2' pathways), allowing for the introduction of a wide range of functionalities, including amines, azides, cyanides, and thiols. vanderbilt.edu

Furthermore, this compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds. For instance, derivatives can be employed in the synthesis of butenolides (2(5H)-furanones), which are core structures in many natural products with significant biological activity. organic-chemistry.orgresearchgate.net Palladium-catalyzed reactions of butenolide precursors with boronic acids can yield 4-substituted butenolides, demonstrating a pathway from simple allylic species to more complex heterocyclic systems. organic-chemistry.org

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The primary allylic alcohol moiety in this compound can undergo both oxidation and reduction to yield valuable synthetic intermediates.

Oxidation:

The selective oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes is a common transformation in organic synthesis. Manganese dioxide (MnO₂) is a mild and highly selective reagent for this purpose, often employed for the oxidation of allylic and benzylic alcohols without affecting other sensitive functional groups. jove.commychemblog.com The reaction proceeds via a radical mechanism on the surface of the solid MnO₂. jove.com

In the case of this compound, treatment with activated MnO₂ in a suitable solvent such as dichloromethane (B109758) (DCM) is expected to yield (E)-4-bromobut-2-enal. The reaction is typically carried out at room temperature and its progress can be monitored by techniques like thin-layer chromatography (TLC).

| Reactant | Reagent | Solvent | Product |

| This compound | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | (E)-4-bromobut-2-enal |

Reduction:

The hydroxyl group of this compound can be removed through reduction. While catalytic hydrogenation could potentially reduce both the double bond and the hydroxyl group, strong hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of allylic alcohols to the corresponding alkenes. chemistai.orgwikipedia.org The reaction involves the formation of an aluminum alkoxide intermediate, followed by a displacement of the aluminate group by a hydride ion.

The reduction of this compound with LiAlH₄ in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield (E)-1-bromobut-2-ene. It is crucial to perform this reaction under anhydrous conditions due to the high reactivity of LiAlH₄ with water. libretexts.org

| Reactant | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | (E)-1-bromobut-2-ene |

Protection and Deprotection Strategies for the Hydroxyl Group

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a variety of reaction conditions, and facile removal. wikipedia.orgmasterorganicchemistry.com

Protection:

A common and robust silyl ether protecting group is the tert-butyldimethylsilyl (TBDMS) group. The protection of this compound can be achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org This reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of TBDMSCl.

| Reactant | Reagent | Base | Solvent | Product |

| This compound | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | N,N-Dimethylformamide (DMF) | (E)-1-((tert-butyldimethylsilyl)oxy)-4-bromobut-2-ene |

Deprotection:

The removal of the TBDMS group can be readily accomplished using a source of fluoride (B91410) ions, owing to the high strength of the silicon-fluorine bond. masterorganicchemistry.com Tetra-n-butylammonium fluoride (TBAF) is a commonly used reagent for this purpose. gelest.com The deprotection is typically carried out in a solvent like tetrahydrofuran (THF). The reaction is generally fast and efficient at room temperature. chemspider.com

| Reactant | Reagent | Solvent | Product |

| (E)-1-((tert-butyldimethylsilyl)oxy)-4-bromobut-2-ene | Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | This compound |

Formation of Phosphonium (B103445) Ylides from this compound Derivatives

The allylic bromide functionality in this compound (or its protected form) serves as an excellent electrophile for the synthesis of phosphonium salts, which are precursors to phosphonium ylides (Wittig reagents). lumenlearning.com These ylides are invaluable for the formation of carbon-carbon double bonds through the Wittig reaction. wikipedia.orgorganic-chemistry.org

The synthesis of the corresponding phosphonium salt is typically achieved by reacting the allylic bromide with triphenylphosphine (B44618) (PPh₃) in a suitable solvent like toluene (B28343) or acetonitrile. nih.gov Subsequent deprotonation of the resulting phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), generates the phosphonium ylide. masterorganicchemistry.com

This ylide, which contains a hydroxyl group, can then be reacted with an aldehyde or ketone to form a new alkene, extending the carbon chain and introducing a diene system with a terminal alcohol. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide and the reaction conditions. organic-chemistry.org

| Reactant | Reagent 1 | Reagent 2 (Base) | Intermediate | Product of Wittig Reaction (with RCHO) |

| This compound | Triphenylphosphine (PPh₃) | n-Butyllithium (n-BuLi) | ((E)-4-hydroxybut-2-en-1-yl)triphenylphosphonium ylide | (2E,4E/Z)-hexa-2,4-dien-1-ol derivatives |

Cyclization Reactions

Prins Cyclization in the Synthesis of Heterocyclic Scaffolds using Related Butenols

The Prins cyclization is a powerful acid-catalyzed reaction between an alkene (or alkyne) and a carbonyl compound, which can be employed for the synthesis of various heterocyclic scaffolds, most notably tetrahydropyrans. nih.govnih.gov The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. nih.gov

For a butenol (B1619263) derivative to participate in a classic Prins cyclization to form a six-membered ring, it would typically need to be a homoallylic alcohol (a pent-4-en-1-ol derivative). However, variations of the Prins reaction and other related cyclizations exist that could potentially utilize a butenol substrate. For instance, a related butenol could be elaborated into a suitable precursor for an intramolecular cyclization. The Prins reaction is known for its high stereoselectivity, which is often dictated by the chair-like transition state of the cyclization step. nih.gov The nature of the substituents on both the butenol and the carbonyl compound, as well as the choice of acid catalyst, can influence the reaction's outcome and stereoselectivity. beilstein-journals.org

| Reactants | Catalyst | Product Type |

| Homoallylic Alcohol + Aldehyde/Ketone | Brønsted or Lewis Acid | Tetrahydropyran (B127337) derivative |

Applications of E 4 Bromobut 2 En 1 Ol in Complex Molecule Synthesis

Building Block in Natural Product Total Synthesis

The unique stereochemistry and functional group arrangement of (E)-4-bromobut-2-en-1-ol make it an important starting material for the total synthesis of complex natural products.

Role as a Precursor in the Synthesis of Resolvins and Other Bioactive Metabolites

This compound has been instrumental in the synthesis of precursors to resolvins, a class of potent anti-inflammatory and pro-resolving lipid mediators. wikipedia.org In the total synthesis of a key predecessor to resolvin D1 and resolvin D2, the synthesis commenced with the preparation of this compound from but-2-yne-1,4-diol. This was achieved via a reduction using lithium aluminum hydride (LiAlH₄) to create a prochiral allylic alcohol, which was then transformed into its monobromide derivative, this compound. wikipedia.org

This crucial intermediate was then subjected to a copper(I)-mediated coupling reaction with methyl 4-pentynoate. This step successfully joined the two fragments, leading to a 1,4-enyne-containing intermediate, which was further elaborated to construct the C₁–C₁₃ epoxydienal fragment of the target bioactive metabolite. wikipedia.org The ability to use this compound allows for the efficient and controlled introduction of a four-carbon unit essential for the final structure of these complex lipids.

Construction of Stereodefined Fragments in Complex Molecular Architectures

The synthesis of large, complex molecules often relies on a convergent strategy, where stereodefined fragments are prepared separately before being combined. The defined (E)-geometry of the double bond in this compound is critical for establishing the stereochemistry of the final product.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The reactivity of this compound makes it a useful intermediate for creating novel molecular scaffolds relevant to the pharmaceutical and agrochemical industries.

Preparation of Drug-Like Scaffolds and Advanced Intermediates

The functional groups of this compound allow it to be incorporated into heterocyclic systems, which are common scaffolds in medicinal chemistry. An example is its use in the synthesis of derivatives containing the morpholine (B109124) moiety. The compound 4-(4-Bromobut-2-enyl)morpholine is a direct synthetic product incorporating both the butenyl chain from the parent alcohol and the morpholine ring, a privileged structure in drug discovery. nih.gov Such intermediates can be further elaborated, using the reactivity of the vinyl bromide or the terminal part of the chain, to build a library of compounds for biological screening.

Synthesis of Unconventional Cores for Medicinal Chemistry Research

The development of novel, three-dimensional molecular cores is a key objective in modern medicinal chemistry to explore new chemical space. While direct examples using this compound are not prevalent, the utility of closely related brominated butene structures points to its potential in this area. For instance, the bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate has been used as a key step in the synthesis of novel 1,8-diazaspiro[4.5]decane scaffolds. nih.gov This type of transformation, which relies on the reactivity of a brominated butene chain to form complex spirocyclic systems, showcases the potential for using this compound to generate unconventional and structurally diverse cores for drug discovery programs. nih.gov

Development of Novel Organometallic Reagents and Catalysts

While this compound is not typically converted into a stable, isolated organometallic reagent or catalyst itself, it serves as a highly valuable substrate in reactions mediated by organometallic species. The presence of a vinyl bromide functional group makes it an ideal partner in a variety of palladium-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound can undergo oxidative addition to a low-valent palladium(0) complex, generating a transient organopalladium(II) species. This intermediate can then participate in classic cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings. These reactions are fundamental tools in organic synthesis for the formation of new carbon-carbon bonds. By employing this strategy, the butenol (B1619263) fragment can be coupled to a wide array of other organic groups (aryl, vinyl, alkynyl, etc.), providing a powerful method for molecular elaboration.

Furthermore, the potential exists to convert this compound into an organometallic reagent, such as a Grignard or organolithium reagent. However, this would require prior protection of the acidic hydroxyl group to prevent it from quenching the highly basic organometallic center. Once protected, the resulting compound could serve as a nucleophilic four-carbon building block.

Mechanistic Investigations and Stereochemical Control in Reactions of E 4 Bromobut 2 En 1 Ol

Elucidation of Reaction Mechanisms in Catalytic Transformations

The regioselectivity of the subsequent nucleophilic attack on this intermediate is a critical aspect of the reaction mechanism. The nature of the nucleophile, the ligands on the palladium catalyst, and the solvent can all influence whether the nucleophile adds to the terminus of the π-allyl system proximal or distal to the hydroxyl group.

In nickel-catalyzed reactions, such as the asymmetric reductive cross-coupling to form chiral allylic silanes, the mechanism involves the formation of a similar π-allyl nickel intermediate. The stereochemical outcome of these reactions is intricately linked to the specific catalytic cycle and the nature of the chiral ligands employed.

Strategies for Diastereoselective and Enantioselective Outcomes

Achieving high levels of diastereoselectivity and enantioselectivity in reactions of (E)-4-bromobut-2-en-1-ol is a significant goal for synthetic chemists. The inherent geometry of the starting material and the use of chiral catalysts are the primary strategies employed to control the stereochemical course of these reactions.

The (E)-configuration of the double bond in this compound plays a crucial role in determining the stereochemistry of the products. In many catalytic reactions, the initial geometry of the alkene is transferred to the π-allyl intermediate. This intermediate can exist in either a syn or anti conformation, and the (E)-geometry of the starting material often favors the formation of the syn-π-allyl complex.

The stereochemical information embedded in this syn-intermediate can then direct the approach of the incoming nucleophile, leading to a specific diastereomer of the product. This transfer of stereochemistry is a key principle in achieving diastereoselective outcomes.

The use of chiral ligands is the cornerstone of achieving enantioselectivity in catalytic reactions of this compound. Chiral ligands coordinate to the metal center of the catalyst, creating a chiral environment that can differentiate between the two enantiotopic faces of the π-allyl intermediate or the two enantiomers of a racemic starting material in a kinetic resolution.

The design of the chiral ligand is critical. Ligands with C2 symmetry have been particularly successful in many asymmetric catalytic reactions. The steric and electronic properties of the ligand influence the binding to the metal and the subsequent catalytic steps, ultimately controlling the enantiomeric excess of the product. The choice of the appropriate chiral ligand is often determined through screening of a library of ligands for a specific reaction.

Table 1: Representative Chiral Ligands in Asymmetric Catalysis

| Ligand Type | Example Structure | Typical Application |

|---|---|---|

| Chiral Phosphines | (R)-BINAP | Asymmetric Hydrogenation, Allylic Alkylation |

| Chiral Oxazolines | (S,S)-BOX | Asymmetric Diels-Alder, Aldol Reactions |

| Chiral Diamines | (R,R)-DPEN | Asymmetric Transfer Hydrogenation |

This table provides examples of common classes of chiral ligands and is not exhaustive.

Analysis of Proposed Transition States and Reaction Intermediates

Understanding the structure and energetics of transition states and reaction intermediates is fundamental to elucidating reaction mechanisms and explaining the origins of stereoselectivity. In the context of reactions involving this compound, the key intermediate is the π-allyl metal complex.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the geometries of these intermediates and the transition states for their formation and subsequent reactions. These calculations can provide insights into the relative energies of different stereoisomeric transition states, which can then be correlated with the experimentally observed product distributions.

For example, in an enantioselective allylic substitution, the chiral ligand can create a steric and electronic bias that favors one diastereomeric transition state for the nucleophilic attack over the other. The energy difference between these two transition states will determine the enantiomeric excess of the product.

Computational Chemistry Studies on E 4 Bromobut 2 En 1 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms. For a molecule like (E)-4-bromobut-2-en-1-ol, DFT calculations would be instrumental in understanding its behavior in various chemical transformations. Researchers would typically employ DFT to map out the potential energy surface of a reaction involving this substrate. This would involve calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

By determining the geometries and energies of these stationary points, one can infer the most likely reaction pathway. For instance, in a nucleophilic substitution reaction at the carbon bearing the bromine atom, DFT could be used to distinguish between an SN2 and an SN2' mechanism, predicting which would be more favorable. The calculations would provide activation energies, which are critical for understanding reaction rates and selectivity. However, specific DFT studies providing these mechanistic insights for this compound are not presently available in the public domain.

Molecular Modeling of Reactivity, Selectivity, and Conformation

Molecular modeling encompasses a range of computational techniques used to predict the chemical and physical properties of molecules. In the context of this compound, molecular modeling would be a powerful tool to explore its reactivity, selectivity, and conformational preferences.

Reactivity and Selectivity: The reactivity of this compound is influenced by its functional groups: the hydroxyl group, the carbon-carbon double bond, and the carbon-bromine bond. Computational models can quantify various electronic properties to predict sites of reactivity. For example, calculating the distribution of electrostatic potential (ESP) can indicate regions susceptible to nucleophilic or electrophilic attack. Frontier Molecular Orbital (FMO) theory, often implemented within DFT, can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict how the molecule will interact with other reagents.

Conformation: The three-dimensional shape, or conformation, of this compound is crucial for its reactivity. The molecule has several rotatable bonds, leading to different possible conformers. Computational methods can be used to perform a conformational analysis, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions and reaction outcomes.

While these methodologies are standard in computational chemistry, their specific application to generate data tables and detailed findings for this compound has not been reported in the reviewed literature.

Prediction of Reaction Pathways and Transition State Structures

A primary goal of computational chemistry in reaction studies is the prediction of reaction pathways and the characterization of transition state structures. For this compound, this would involve simulating its reactions with various reagents.

Reaction Pathway Prediction: Algorithms exist to explore the potential energy surface and identify plausible reaction pathways. These methods can help uncover unexpected reaction mechanisms or side products. For a molecule with multiple reactive sites like this compound, these predictive tools would be particularly valuable.

Transition State Structures: The transition state is a fleeting, high-energy structure that represents the peak of the energy barrier for a reaction. Its geometry provides a snapshot of the bond-breaking and bond-forming processes. Computational chemists use various algorithms to locate and verify transition state structures. Once found, the vibrational frequencies of the transition state are calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The determination of transition state structures and their associated energies allows for the calculation of theoretical reaction rates and the rationalization of observed stereoselectivity. Unfortunately, specific studies detailing the prediction of reaction pathways and the structures of transition states for reactions involving this compound are not available in the surveyed scientific literature.

Future Directions and Emerging Research Avenues for E 4 Bromobut 2 En 1 Ol Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Transformations

The advancement of catalytic systems is paramount to unlocking the full potential of (E)-4-bromobut-2-en-1-ol. Future research will likely focus on several key areas:

Transition-Metal Catalysis: While palladium-catalyzed cross-coupling reactions are foundational, the exploration of catalysts based on more abundant and less toxic first-row transition metals like iron, copper, and nickel is a growing trend. researchgate.netmdpi.com These next-generation catalysts could offer alternative reactivity and improved cost-effectiveness. The development of novel ligands will be crucial in tuning the reactivity and selectivity of these metal centers for various transformations involving this compound. nih.gov

Photoredox and Dual Catalysis: Visible-light photoredox catalysis presents a powerful and sustainable approach for generating reactive intermediates under mild conditions. Coupling photoredox catalysis with other catalytic modes, such as transition-metal or organocatalysis, could enable previously inaccessible transformations of this compound.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes as catalysts offers unparalleled selectivity and operation under environmentally benign conditions. nih.govnih.govresearchgate.net Future research will likely focus on identifying and engineering enzymes, such as halogenases and oxidoreductases, for the specific and efficient transformation of this compound and its derivatives. researchgate.net Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, will be instrumental in developing concise and sustainable synthetic routes. researchgate.netnih.gov

Below is a table summarizing potential next-generation catalytic systems for this compound transformations.

| Catalytic System | Potential Transformation | Advantages |

| Iron or Copper-based Catalysts | Cross-coupling reactions, C-H functionalization | Lower cost, reduced toxicity compared to palladium |

| Dual Photoredox/Nickel Catalysis | Asymmetric allylic alkylation | Mild reaction conditions, access to chiral products |

| Engineered Halogenases | Regioselective halogenation/dehalogenation | High selectivity, environmentally friendly |

| Lipases in Chemoenzymatic Routes | Kinetic resolution of racemic mixtures | High enantioselectivity, mild conditions |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms is a key driver of efficiency and reproducibility in modern chemistry.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. semanticscholar.orgnih.govflinders.edu.auresearchgate.net The integration of this compound into multi-step continuous flow systems will enable the rapid and efficient synthesis of complex target molecules with minimal manual intervention. nih.gov This approach is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates.

Automated Synthesis Platforms: The development of automated synthesis platforms, often coupled with high-throughput screening and machine learning algorithms, is revolutionizing chemical discovery. These platforms can rapidly explore vast reaction spaces to identify optimal conditions for transformations involving this compound. This data-driven approach will accelerate the discovery of new reactions and synthetic routes.

The table below outlines the potential benefits of integrating this compound chemistry with advanced synthesis platforms.

| Platform | Key Benefits |

| Microreactors | Precise control over reaction parameters, enhanced safety |

| Packed-Bed Reactors | Use of immobilized catalysts for easy separation and reuse |

| Automated Liquid Handlers | High-throughput screening of reaction conditions |

| Machine Learning-Assisted Optimization | Rapid identification of optimal synthetic protocols |

Exploration of Novel Reactivity Patterns and Undiscovered Applications

Beyond its established role as a four-carbon building block, this compound possesses latent reactivity that is yet to be fully explored.

Domino and Cascade Reactions: The bifunctional nature of this compound makes it an ideal substrate for designing domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. nih.gov Transition-metal-catalyzed domino reactions, for instance, could provide rapid access to complex carbocyclic and heterocyclic scaffolds.

Asymmetric Catalysis: The development of catalytic asymmetric methods to control the stereochemistry of reactions involving the allylic alcohol moiety of this compound is a significant area for future research. This would provide access to a wide range of enantioenriched building blocks for the synthesis of chiral drugs and natural products. nih.gov

Applications in Complex Molecule Synthesis: As a versatile building block, this compound will continue to be a valuable tool in the total synthesis of complex natural products and active pharmaceutical ingredients. sigmaaldrich.comchemistryworld.com The discovery of its new reactivity patterns will undoubtedly lead to more elegant and efficient synthetic strategies for these challenging targets.

Advancements in Sustainable and Scalable Production Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. mdpi.com Future research will prioritize the development of more sustainable and scalable methods for the production of this compound itself, as well as its downstream applications.

Use of Renewable Feedstocks: Investigating routes to this compound from renewable biomass sources would significantly improve its environmental footprint. semanticscholar.org This could involve the catalytic transformation of bio-derived platform molecules.

Atom Economy and Waste Reduction: The development of synthetic methods with high atom economy, minimizing the generation of byproducts, is a central tenet of green chemistry. whiterose.ac.uk Catalytic processes are inherently more atom-economical than stoichiometric reactions.

Green Chemistry Metrics: The application of green chemistry metrics, such as the E-factor and Process Mass Intensity (PMI), will be crucial in evaluating and comparing the sustainability of different synthetic routes to and from this compound. nih.govresearchgate.netresearchgate.net This quantitative assessment will guide the development of more environmentally responsible chemical processes. rsc.org The inherent hazards of halogenated organic compounds also necessitate a focus on developing safer handling and production protocols. nih.govnih.gov

The table below highlights key strategies for the sustainable production of this compound.

| Strategy | Key Objectives |

| Biocatalytic Synthesis | Utilization of enzymes and renewable starting materials |

| Flow Chemistry Production | Improved safety, energy efficiency, and scalability |

| Catalytic Halogenation/Dehalogenation | Use of safer halogenating agents and recyclable catalysts |

| Life Cycle Assessment | Comprehensive evaluation of environmental impact |

Q & A

Q. How can the stereochemical purity of (E)-4-bromobut-2-en-1-ol be verified experimentally?

To confirm the (E)-configuration and rule out (Z)-isomer contamination, combine nuclear magnetic resonance (NMR) spectroscopy with computational modeling. Analyze coupling constants (e.g., in H NMR) between protons on the double bond; (E)-isomers typically exhibit larger coupling constants (~12–18 Hz) compared to (Z)-isomers. Additionally, density functional theory (DFT) calculations can predict chemical shifts and coupling constants for comparison . For reproducibility, document solvent, temperature, and instrument parameters (e.g., 400 MHz NMR, CDCl solvent) .

Q. What synthetic routes are optimal for preparing this compound with high regioselectivity?

A two-step approach is recommended:

Stereoselective formation of the double bond : Use a Wittig reaction between bromoacetaldehyde and a stabilized ylide to favor the (E)-isomer.

Reduction of the carbonyl group : Employ NaBH or LiAlH under controlled conditions (e.g., low temperature, THF solvent). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates via IR spectroscopy (C=O stretch at ~1700 cm) .

Q. How should purification protocols be designed to isolate this compound from reaction mixtures?

Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent (hexane:ethyl acetate). Confirm purity via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). For trace impurities, consider recrystallization in diethyl ether at low temperatures .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reported reaction rates for this compound in nucleophilic substitution reactions?

Design a comparative kinetic study using varying nucleophiles (e.g., CN, OH) and solvents (polar aprotic vs. protic). Employ stopped-flow spectroscopy or F NMR (if using fluorine-tagged analogs) to track intermediate formation. Statistical analysis (e.g., Arrhenius plots, error propagation) should address discrepancies arising from solvent polarity or steric effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Use DFT (e.g., B3LYP/6-31G*) to model transition states and calculate activation energies for Suzuki-Miyaura or Heck couplings. Compare frontier molecular orbitals (HOMO/LUMO) of the substrate and catalyst (e.g., Pd(PPh)) to identify electronic factors influencing reactivity. Validate predictions with experimental yields and stereochemical outcomes .

Q. How do steric and electronic effects in this compound influence its behavior in asymmetric catalysis?

Conduct a systematic study using chiral ligands (e.g., BINAP, Salen) in catalytic cycles. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Correlate results with steric parameters (e.g., Tolman cone angles) and Hammett constants for substituents. Address contradictions in literature by isolating intermediates (e.g., Pd-allyl complexes) for X-ray crystallography .

Methodological Considerations

- Data Reproducibility : Provide raw NMR/FID files, chromatograms, and computational input files in supplementary materials. Use platforms like Zenodo for open-access datasets .

- Error Analysis : Quantify uncertainties in kinetic measurements (e.g., standard deviation across triplicate runs) and report confidence intervals for computational predictions .

- Interdisciplinary Integration : Combine synthetic chemistry with AI-driven retrosynthesis tools (e.g., IBM RXN) to explore novel reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.